Fmoc-N-Me-Arg(Pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a methylated arginine residue, and a pentamethylbenzyl (Pbf) protecting group. This combination of functional groups makes it a valuable building block in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH typically involves the protection of the arginine side chain with the pentamethylbenzyl group, followed by the introduction of the Fmoc group to the amino terminus. The process generally includes the following steps:
Protection of Arginine: The guanidino group of arginine is protected using the pentamethylbenzyl group under acidic conditions.
Methylation: The amino group of arginine is methylated using methylating agents such as methyl iodide.
Fmoc Protection: The Fmoc group is introduced to the amino terminus using Fmoc chloride in the presence of a base like diisopropylethylamine.
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Side Chain Deprotection: Removal of the pentamethylbenzyl group using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Side Chain Deprotection: TFA in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products:
Fmoc Deprotection: N-Methyl-Arginine(Pentamethylbenzyl)-OH.
Coupling Reactions: Peptides with N-Methyl-Arginine(Pentamethylbenzyl)-OH incorporated.
Side Chain Deprotection: Peptides with N-Methyl-Arginine.
Scientific Research Applications
Chemistry: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). Its unique protecting groups facilitate the selective deprotection and coupling reactions required for peptide assembly.
Biology: In biological research, peptides containing N-Methyl-Arginine residues are studied for their role in protein-protein interactions and enzyme inhibition. The methylation of arginine can influence the binding affinity and specificity of peptides to their targets.
Medicine: Peptides synthesized using Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH are investigated for their therapeutic potential. These peptides can act as inhibitors of enzymes or receptors involved in various diseases, including cancer and cardiovascular disorders.
Industry: In the pharmaceutical industry, Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides for drug development and manufacturing.
Mechanism of Action
The mechanism of action of peptides containing N-Methyl-Arginine residues involves the interaction with specific molecular targets, such as enzymes or receptors. The methylation of the arginine residue can enhance the binding affinity and selectivity of the peptide to its target. This modification can also influence the peptide’s stability and resistance to proteolytic degradation.
Comparison with Similar Compounds
Fmoc-Arginine(Pentamethylbenzyl)-OH: Similar structure but without the methylation of the arginine residue.
Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH: Similar structure but with different protecting groups.
Uniqueness: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is unique due to the combination of the Fmoc group, methylated arginine, and pentamethylbenzyl protecting group. This combination provides distinct advantages in peptide synthesis, including selective deprotection and enhanced stability.
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKXARLCPKZHJ-LJAQVGFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913733-27-4 |
Source
|
Record name | Fmoc-N-Me-Arg(Pbf)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.